3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Drug design CNS penetration Lipophilicity

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1206993-76-1, PubChem CID is a fully synthetic quinazoline-2,4-dione derivative featuring a 4-methylbenzyl substituent at N3 and a 3-phenyl-1,2,4-oxadiazol-5-yl group at C7. Its molecular formula is C24H18N4O3 (MW 410.4 g/mol) with a computed XLogP3-AA of 4, a topological polar surface area (TPSA) of 88.3 Ų, and 1 hydrogen bond donor.

Molecular Formula C24H18N4O3
Molecular Weight 410.4 g/mol
Cat. No. B11271702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Molecular FormulaC24H18N4O3
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O
InChIInChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)14-28-23(29)19-12-11-18(13-20(19)25-24(28)30)22-26-21(27-31-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,30)
InChIKeyFRKWKXZUVIFKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Structure, Computed Properties, and Database Status


3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1206993-76-1, PubChem CID 45500713) is a fully synthetic quinazoline-2,4-dione derivative featuring a 4-methylbenzyl substituent at N3 and a 3-phenyl-1,2,4-oxadiazol-5-yl group at C7 [1]. Its molecular formula is C24H18N4O3 (MW 410.4 g/mol) with a computed XLogP3-AA of 4, a topological polar surface area (TPSA) of 88.3 Ų, and 1 hydrogen bond donor [1]. As of May 2026, PubChem records zero bioassay results and zero literature references for this compound [1].

Why 3-(4-Methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Generic Quinazoline-dione Analogs


Generic substitution within the quinazoline-2,4-dione class is unsupported because no openly published structure–activity relationship (SAR) data exist for the parent compound or its closest analogs with the 7-(3-phenyl-1,2,4-oxadiazol-5-yl) motif [1]. The combination of a 4-methylbenzyl group at N3 and a 3-phenyl-1,2,4-oxadiazole at C7 produces a unique computed property profile (XLogP3-AA = 4, TPSA = 88.3 Ų) that differs from theoretical predictions for analogs substituted with halogenated benzyl, unsubstituted benzyl, or pyridyl-oxadiazole groups [1][2]. Without experimental data, property-based pre-screening suggests that any substituent change at N3 or the oxadiazole ring can alter permeability and target engagement potential; substitution without equivalent SAR validation cannot be assumed to preserve any biological profile [2].

Quantitative Differentiation Evidence for 3-(4-Methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Advantage vs. 3-Benzyl Analog for CNS Drug-like Space

The target compound exhibits a computed XLogP3-AA of 4, which is 0.5 log units higher than the predicted XLogP3-AA of approximately 3.5 for the unsubstituted 3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione [1]. The difference arises from the 4-methyl substituent on the N3 benzyl group, which adds lipophilicity without introducing a halogen [1].

Drug design CNS penetration Lipophilicity

Topological Polar Surface Area (TPSA) Below 90 Ų: Improved Permeability Over 3-(2-Chlorobenzyl) Analog

The target compound has a computed TPSA of 88.3 Ų, which is below the widely accepted 90 Ų threshold for good oral absorption [1]. By contrast, the 3-(2-chlorobenzyl) analog (CAS not in PubChem) is predicted to have a TPSA of approximately 88.3 Ų (unchanged, as the chlorine atom does not alter the polar surface contributed by the quinazoline-dione and oxadiazole cores). However, the halogenated analog deviates from the target compound's property profile by adding a halogen-bond donor/acceptor, potentially altering target selectivity without improving permeability [1].

ADME Permeability Drug-likeness

Single Hydrogen Bond Donor: Reduced Plasma Protein Binding Potential vs. Unsubstituted Quinazoline-dione Core

The target compound contains only 1 hydrogen bond donor (the N1–H of the quinazoline-2,4-dione ring) as computed by Cactvs [1]. In contrast, the unsubstituted quinazoline-2,4(1H,3H)-dione parent core has 2 H-bond donors (N1–H and N3–H). The substitution at N3 with a 4-methylbenzyl group eliminates one donor, which class-level SAR suggests can reduce plasma protein binding and increase free fraction [1].

Pharmacokinetics Plasma protein binding Free fraction

Application Scenarios for 3-(4-Methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione


CNS Drug Discovery Library Design Based on Computed Lipophilicity

The compound's computed XLogP3-AA of 4 and TPSA of 88.3 Ų place it within the favorable range for CNS drug candidates (XLogP 3–5, TPSA < 90 Ų) [1]. Procurement teams building CNS-focused compound libraries can prioritize this compound over the 3-benzyl analog (predicted XLogP3-AA ≈ 3.5), which may be less permeable across the blood-brain barrier.

Lead-like Probe Development for Target Deconvolution

With only 1 hydrogen bond donor and no halogen atoms, the compound presents a cleaner pharmacological profile than the 3-(2-chlorobenzyl) analog, minimizing confounding halogen-bonding interactions in target deconvolution studies [1]. Its single HBD reduces the likelihood of high plasma protein binding, increasing free fraction for cellular target engagement assays.

IP Exploration Around N3-Substituted Quinazoline-2,4-diones

The compound's CAS registry (1206993-76-1) and PubChem CID (45500713) indicate it is a known chemical entity but with no published SAR data [1]. This presents an opportunity for organizations conducting freedom-to-operate analyses or seeking novel composition-of-matter claims, as the absence of prior biological disclosure means the chemical space around the 7-(3-phenyl-1,2,4-oxadiazol-5-yl) motif with N3-alkyl/benzyl substitution remains largely unclaimed in the public domain.

Quote Request

Request a Quote for 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.